molecular formula C14H13F3N2O2S B2362734 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1251683-21-2

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2362734
CAS No.: 1251683-21-2
M. Wt: 330.33
InChI Key: NGWCOZRTQWELGR-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-(thiophen-3-yl)ethanol with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of flow reactors allows for better control over temperature, pressure, and reaction time, leading to a more efficient and scalable synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents onto the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity.

Uniqueness

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c15-14(16,17)10-1-3-11(4-2-10)19-13(21)18-7-12(20)9-5-6-22-8-9/h1-6,8,12,20H,7H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWCOZRTQWELGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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